N6,N6-Dimethyl-xylo-adenosine

nucleoside analog stereochemistry xylo-nucleoside

This synthetic xylo-nucleoside features dual N6,N6-dimethylation and 2R,3R,4R,5R stereochemistry, distinct from ribo-configured adenosine analogs. Ideal for investigating stereochemistry-dependent adenosine receptor interactions and xylonucleic acid structural biology. Offered as ≥98% pure solid for advanced research applications.

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
Cat. No. B13919979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6,N6-Dimethyl-xylo-adenosine
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8+,9-,12-/m1/s1
InChIKeyWVGPGNPCZPYCLK-IQEPQDSISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6,N6-Dimethyl-xylo-adenosine for Research Procurement: Compound Identity, CAS 669055-52-1, and Baseline Characterization


N6,N6-Dimethyl-xylo-adenosine (CAS 669055-52-1; molecular formula C12H17N5O4; molecular weight 295.29) is a synthetic purine nucleoside analogue classified as a xylo-nucleoside and 6-substituted purine nucleoside . The compound is a derivative of adenosine featuring two key structural modifications: N6,N6-dimethylation of the adenine base and a xylo-configuration in the ribose sugar moiety (2R,3R,4R,5R stereochemistry), distinguishing it from naturally occurring β-D-ribofuranosyl adenosine . Adenosine analogs as a class are recognized for their capacity to act as smooth muscle vasodilators and for demonstrated activity in suppressing cancer progression [1]. The compound is available from multiple reputable research chemical vendors with typical purities of ≥98%, and is intended exclusively for laboratory research applications .

Why N6,N6-Dimethyl-xylo-adenosine Cannot Be Interchanged with Generic Adenosine Analogs in Research Applications


Substitution with in-class adenosine analogs is not scientifically valid due to the compound's distinct dual-modification architecture—N6,N6-dimethylation combined with xylo-configuration stereochemistry—which fundamentally alters conformational properties, hydrogen-bonding patterns, and potential biological recognition relative to ribo-configured analogs or mono-substituted derivatives . The xylo-sugar stereochemistry (2R,3R,4R,5R) produces a different sugar pucker and glycosidic bond orientation compared to the naturally occurring ribo-configuration (2R,3R,4S,5R) found in endogenous N6,N6-dimethyladenosine (m62A, CAS 2620-62-4) . Furthermore, the presence of two methyl groups at the N6 position creates steric and electronic differences compared to the mono-methyl N6-methyl-xylo-adenosine (CAS 65494-95-3), potentially affecting receptor subtype selectivity profiles that have been documented for N6-substituted adenosine derivatives across A1, A2, and A3 adenosine receptor subtypes [1]. These structural divergences necessitate compound-specific validation rather than class-based substitution.

Quantitative Differentiation Evidence: N6,N6-Dimethyl-xylo-adenosine vs. Closest Analogs for Procurement Decision-Making


Ribose Stereochemistry Differentiation: Xylo-Configuration vs. Ribo-Configuration Structural Comparison

N6,N6-Dimethyl-xylo-adenosine possesses a xylo-configuration in the ribose moiety with 2R,3R,4R,5R stereochemistry , in contrast to the ribo-configuration (2R,3R,4S,5R) found in N6,N6-dimethyladenosine (CAS 2620-62-4) . This stereochemical difference at the C3' position (3R in xylo vs. 3S in ribo) alters the sugar ring conformation and spatial orientation of the nucleobase. The xylo-configuration is associated with distinct helical structures and conformational properties in nucleic acid contexts compared to DNA and RNA .

nucleoside analog stereochemistry xylo-nucleoside structural biology

N6-Substitution Pattern Comparison: Dimethyl vs. Monomethyl Adenosine Analogs in Xylo-Configuration Series

Within the xylo-adenosine analog series, N6,N6-dimethyl-xylo-adenosine (MW 295.29; C12H17N5O4) differs from N6-methyl-xylo-adenosine (CAS 65494-95-3; MW 281.27; C11H15N5O4) by the presence of two methyl groups at the N6 position versus a single methyl group. The additional methyl group increases molecular weight by 14.02 g/mol and alters the hydrogen-bonding capacity at the N6 position (dimethylamino group lacks an N-H hydrogen bond donor present in the monomethyl analog). Studies on N6-substituted adenosine derivatives have demonstrated that small N6-alkyl modifications are associated with selectivity for human A3 adenosine receptors versus rat A3 receptors [1], indicating that N6 substitution patterns influence receptor recognition.

adenosine receptor N6-substitution structure-activity relationship receptor selectivity

Structural Divergence from Endogenous N6,N6-Dimethyladenosine: Xylo vs. Ribo Configuration Functional Implications

Endogenous N6,N6-dimethyladenosine (m62A, CAS 2620-62-4) is a naturally occurring modified ribonucleoside found in rRNA and tRNA, with documented biological activities including A3 adenosine receptor ligand function, AKT pathway inhibition, and SARS-CoV-2 entry protein ADAM17 targeting . N6,N6-Dimethyl-xylo-adenosine shares the N6,N6-dimethyladenine base but differs in sugar stereochemistry. The endogenous m62A has been shown to robustly inhibit AKT signaling in a variety of non-small cell lung cancer cell lines [1]. The xylo-analog provides a stereochemically altered probe for investigating whether sugar configuration modifies these reported biological activities.

modified nucleoside RNA modification epitranscriptomics m62A analog

Xylo-Nucleoside Analog Series Differentiation: N6,N6-Dimethyl-xylo-adenosine as a Structurally Defined Reference Compound

N6,N6-Dimethyl-xylo-adenosine is classified as a xylo-nucleoside and 6-substituted purine nucleoside . The compound is available from multiple vendors including TargetMol (Catalog TNU0520) , InvivoChem (Cat No. V55335, purity ≥98%) , and MedChemExpress [1], establishing it as an accessible research tool. Within the broader adenosine analog class, popular comparator compounds include Acadesine (AICAR), Clofarabine, Fludarabine phosphate, and Vidarabine [1], which represent distinct structural subclasses with different therapeutic and research applications.

xylo-nucleoside adenosine analog reference standard chemical probe

Synthesis Route Differentiation: Xylo-Configuration Precursor Utilization in N6,N6-Dimethylated Adenosine Analog Preparation

The synthesis of N6,N6-dimethyl-xylo-adenosine and related analogs employs xylo-configured precursors, which is a key differentiating feature from standard ribo-adenosine synthesis routes. The synthesis of N6,N6-bis-demethylated xylo-puromycin analog was achieved in 56% yield over 6 steps from adenosine, involving Mattocks bromoacetylation, regio- and stereo-selective ribo-epoxide ring opening with sodium azide, and Staudinger-Vilarrasa coupling [1]. Additionally, the synthesis of 3′-amino-3′-deoxy-N6,N6-dimethyladenosine utilizes the cyclic sulfite of the xylo-3′,5′-dihydroxy group as a protective group [2]. These methods demonstrate the synthetic accessibility of xylo-configured N6,N6-dimethyladenosine derivatives.

nucleoside synthesis xylo-precursor stereoselective synthesis puromycin analog

Priority Research Application Scenarios for N6,N6-Dimethyl-xylo-adenosine Procurement


Stereochemical Probe for Adenosine Receptor Structure-Activity Relationship Studies

N6,N6-Dimethyl-xylo-adenosine serves as a stereochemical probe compound for investigating how sugar configuration (xylo vs. ribo) affects adenosine receptor binding and signaling. Given that N6-substituted adenosine derivatives demonstrate selectivity patterns across A1, A2, and A3 adenosine receptor subtypes with small N6-alkyl groups associated with human A3 AR selectivity [1], the xylo-configuration (2R,3R,4R,5R stereochemistry) provides a distinct sugar pucker and glycosidic bond orientation for comparative pharmacology studies against ribo-configured N6,N6-dimethyladenosine (m62A, CAS 2620-62-4) .

Comparative Analysis of N6-Methylation Degree in Xylo-Configured Adenosine Series

This compound enables direct comparison with N6-methyl-xylo-adenosine (CAS 65494-95-3) to evaluate the functional consequences of mono- versus di-methylation at the N6 position within the xylo-sugar framework [1]. The structural difference—dimethyl substitution (MW 295.29, no N6-H donor) versus monomethyl substitution (MW 281.27, one N6-H donor) —provides a controlled system for assessing how N6-substitution degree modulates hydrogen-bonding capacity, receptor recognition, and downstream signaling in a stereochemically consistent xylo-background .

Xylo-Nucleoside Reference Standard for Nucleic Acid Analog Studies

N6,N6-Dimethyl-xylo-adenosine, classified as a xylo-nucleoside and 6-substituted purine nucleoside [1], can be employed as a reference compound in studies examining xylonucleic acids (XNA) and their distinct helical structures compared to DNA and RNA . The compound's defined stereochemistry (2R,3R,4R,5R) and commercial availability at ≥98% purity make it suitable for structural biology applications, including X-ray crystallography, NMR conformational analysis, and investigations of sugar-modified nucleoside incorporation into oligonucleotides.

AKT Pathway and ADAM17 Target Investigation Tool Compound

Building on the documented activities of the ribo-configured endogenous counterpart N6,N6-dimethyladenosine (m62A)—which acts as an A3 adenosine receptor ligand, inhibits AKT signaling in non-small cell lung cancer cell lines, and targets SARS-CoV-2 entry protein ADAM17 [1]—the xylo-analog provides a stereochemically distinct probe for investigating whether sugar configuration modulates these pathway activities. Researchers can employ N6,N6-Dimethyl-xylo-adenosine in head-to-head comparative studies with m62A to evaluate stereochemistry-dependent effects on AKT pathway inhibition and ADAM17 targeting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6,N6-Dimethyl-xylo-adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.